molecular formula C18H17N5O3S B2673380 2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile CAS No. 872695-90-4

2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile

Cat. No. B2673380
M. Wt: 383.43
InChI Key: NLAFPQYMLSUGHM-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Structural Insights and Synthesis Methods

Research into pyrimidine derivatives has yielded insights into the structural complexities and synthesis strategies of these compounds. For example, studies have examined the hydrogen-bonded aggregation patterns in cyanoacetylated pyrimidines, revealing how minor changes in molecular constitution can significantly affect the formation of dimers, chains, and rings through hydrogen bonding and π-π stacking interactions (Jorge Trilleras et al., 2008). Another study described the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, highlighting their potential as dihydrofolate reductase inhibitors based on X-ray diffraction analysis and molecular docking simulations (L. H. Al-Wahaibi et al., 2021).

Biological Activities

Several studies have explored the biological activities of pyrimidine derivatives. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016). Another research effort focused on the synthesis of fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating herbicidal activity against agricultural pests (H. Liu et al., 2006).

Advanced Synthesis Techniques

Innovative synthesis methods for pyrimidine derivatives include the use of cellulose sulfuric acid as a recyclable catalyst for the synthesis of 3,4-dihydropyrimidinones/thiones and N-dihydro pyrimidinone-decahydroacridine-1,8-diones, indicating a move towards more environmentally friendly chemical processes (A. Rajack et al., 2013).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-[7-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-4-26-12-7-5-11(6-8-12)14-20-15-13(16(21-14)27-10-9-19)17(24)23(3)18(25)22(15)2/h5-8H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAFPQYMLSUGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC#N)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile

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